molecular formula C6H10F3NO3 B8769292 2,2,2-trifluoro-N,N-bis(2-hydroxyethyl)acetamide

2,2,2-trifluoro-N,N-bis(2-hydroxyethyl)acetamide

Cat. No. B8769292
M. Wt: 201.14 g/mol
InChI Key: FPRPONXNHGIZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680273B2

Procedure details

Methyltrifluoroacetate (25 g, 195.3 mmol) was added drop wise to an ice cooled stirred solution of 2,2′-iminodiethanol (20.5 g, 195 mmol) in anhydrous THF (100 mL). The reaction mixture was allowed to warm to ambient temperature naturally and stirred over night at ambient temperature. The solvent was evaporated via rotary evaporation to yield the title compound as a clear oil.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].[NH:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12]>C1COCC1>[F:7][C:4]([F:5])([F:6])[C:3]([N:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12])=[O:8]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C(F)(F)F)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated via rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)N(CCO)CCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.